molecular formula C22H31N7O2 B1225167 1-[2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea

1-[2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea

Cat. No. B1225167
M. Wt: 425.5 g/mol
InChI Key: LMCCBWSELFUBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[[4,6-bis(1-piperidinyl)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea is a member of ureas.

Scientific Research Applications

  • 5-HT2 Antagonist Activity : Compounds related to 1,3,5-triazine derivatives have shown potent 5-HT2 antagonist activity, with some compounds displaying greater activity than known antagonists like ritanserin. These findings suggest potential applications in treating conditions related to the central 5-HT2 receptor (Watanabe et al., 1992).

  • Epoxy Resin Curing Agents : 1,3,5-Triazine derivatives have been utilized as epoxy resin curing agents. These compounds demonstrated significant effectiveness in this application, highlighting their utility in material science and engineering (Chaudhari, 2009).

  • Inhibitors of Soluble Epoxide Hydrolase : Triazine derivatives have been identified as inhibitors of soluble epoxide hydrolase, a key enzyme in various biological processes. This suggests potential therapeutic applications in diseases where modulation of this enzyme is beneficial (Thalji et al., 2013).

  • Synthesis of Channel Inclusion Compounds : Certain 1,3,5-triazine derivatives have been synthesized to form inclusion compounds with unique crystal structures, indicating potential applications in molecular engineering and design (Sheynin et al., 2006).

  • PI3K/mTOR Inhibitors : Bis(morpholino-1,3,5-triazine) derivatives have been found to be potent inhibitors of PI3K/mTOR, a signaling pathway crucial in cell proliferation and survival. This suggests their application in cancer therapy (Venkatesan et al., 2010).

  • Antitumor Activity Against Breast Cancer Cells : Some 1,2,4-triazine derivatives with piperazine amide moiety have demonstrated potential anticancer activities, particularly against breast cancer cells, indicating a possible role in oncology (Yurttaş et al., 2014).

  • Antimycobacterial Activity : Certain 1,3,5-triazine derivatives have shown potent antimycobacterial activity, indicating potential use in treating tuberculosis and related bacterial infections (Patel et al., 2011).

  • Antiviral Activity Against H1N1 Virus : Derivatives of 1,3,5-triazine have been found to have high antiviral activity against the H1N1 influenza virus, suggesting potential applications in antiviral drug development (Demchenko et al., 2020).

properties

Product Name

1-[2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea

Molecular Formula

C22H31N7O2

Molecular Weight

425.5 g/mol

IUPAC Name

1-[2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea

InChI

InChI=1S/C22H31N7O2/c30-21(24-18-10-4-1-5-11-18)23-12-17-31-22-26-19(28-13-6-2-7-14-28)25-20(27-22)29-15-8-3-9-16-29/h1,4-5,10-11H,2-3,6-9,12-17H2,(H2,23,24,30)

InChI Key

LMCCBWSELFUBDN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)OCCNC(=O)NC3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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